methyl 5-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-2-furoate
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Overview
Description
METHYL 5-{[1-(4-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
The synthesis of METHYL 5-{[1-(4-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrazole derivative with a fluorophenyl compound, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The final step involves esterification to introduce the furan-2-carboxylate moiety .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Scientific Research Applications
METHYL 5-{[1-(4-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]METHYL}FURAN-2-CARBOXYLATE has been extensively studied for its potential as a kinase inhibitor. It has shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), making it a potential candidate for cancer therapy. Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a valuable tool in cancer research and potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
PYRAZOLO[3,4-D]PYRIMIDINE-5-CARBOXYLATE: Another kinase inhibitor with a similar core structure but different substituents.
PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: A compound with a triazole ring fused to the pyrimidine core, showing different biological activities. METHYL 5-{[1-(4-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]METHYL}FURAN-2-CARBOXYLATE is unique due to its specific substitution pattern, which enhances its selectivity and potency as a CDK2 inhibitor.
Properties
Molecular Formula |
C18H13FN4O4 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 5-[[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H13FN4O4/c1-26-18(25)15-7-6-13(27-15)9-22-10-20-16-14(17(22)24)8-21-23(16)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3 |
InChI Key |
UFERNFZALOKWME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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